molecular formula C14H12O2P+ B8820330 10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide CAS No. 21990-64-7

10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide

Cat. No.: B8820330
CAS No.: 21990-64-7
M. Wt: 243.22 g/mol
InChI Key: IDBHFHQZWMHECA-UHFFFAOYSA-N
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Description

10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide is a chemical compound with the molecular formula C14H13O2P It is known for its unique structure, which includes a phosphorus atom integrated into a phenoxaphosphinine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide typically involves the reaction of 2,8-dimethylphenol with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive phosphorus compounds.

Chemical Reactions Analysis

Types of Reactions

10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, leading to inhibition or activation of specific pathways. This interaction is crucial for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Phenoxaphosphine, 2,8-dimethyl-, 10-oxide is unique due to the presence of the oxo group at the 10-position, which significantly influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .

Properties

CAS No.

21990-64-7

Molecular Formula

C14H12O2P+

Molecular Weight

243.22 g/mol

IUPAC Name

2,8-dimethylphenoxaphosphinin-10-ium 10-oxide

InChI

InChI=1S/C14H12O2P/c1-9-3-5-11-13(7-9)17(15)14-8-10(2)4-6-12(14)16-11/h3-8H,1-2H3/q+1

InChI Key

IDBHFHQZWMHECA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C([P+]2=O)C=C(C=C3)C

Origin of Product

United States

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